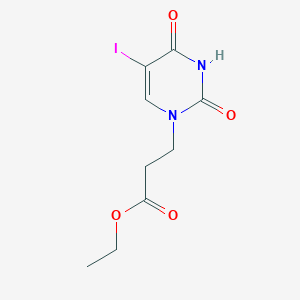
4-(2-ethylphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-ethylphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, commonly known as EFTT, is a chemical compound that has been extensively studied for its potential applications in scientific research. EFTT is a member of the triazole family of compounds, which are known for their diverse range of biological activities. In
科学研究应用
EFTT has been studied extensively for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties. EFTT has also been studied for its potential use as an antioxidant and anti-inflammatory agent. Additionally, EFTT has been investigated for its effects on the central nervous system, including its potential as a neuroprotective agent.
作用机制
The mechanism of action of EFTT is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are involved in various cellular processes. EFTT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic processes.
Biochemical and Physiological Effects:
EFTT has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are believed to contribute to the development of various diseases. EFTT has also been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease. Additionally, EFTT has been shown to have a positive effect on the central nervous system, reducing the risk of neurodegenerative diseases.
实验室实验的优点和局限性
EFTT has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it a cost-effective option for researchers. Additionally, EFTT has a wide range of potential applications, making it a versatile compound for research purposes. However, EFTT also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, EFTT can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on EFTT. One potential area of research is the development of new methods for synthesizing EFTT that increase yield and purity. Another area of research is the investigation of EFTT's potential as a treatment for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, research on the mechanism of action of EFTT could lead to the development of new drugs that target key enzymes and proteins involved in cellular processes. Finally, research on the toxicity of EFTT could lead to the development of new safety guidelines for its use in laboratory experiments.
合成方法
The synthesis of EFTT involves the reaction of 2-fluoroacetophenone and 2-ethylbenzaldehyde with thiosemicarbazide in the presence of acetic acid as a catalyst. The resulting product is then purified by recrystallization to obtain pure EFTT. The synthesis of EFTT has been optimized to increase yield and purity, making it a viable option for laboratory research.
属性
IUPAC Name |
4-(2-ethylphenyl)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3S/c1-2-11-7-3-6-10-14(11)20-15(18-19-16(20)21)12-8-4-5-9-13(12)17/h3-10H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTJSZUCMPMLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5751994.png)
![3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5752000.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5752015.png)


![N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5752029.png)
![4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile](/img/structure/B5752049.png)
![N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5752057.png)


![6-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5752067.png)

